(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Overview
Description
(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C8H11F3N4 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including c-Met kinase and VEGFR-2 . These interactions are crucial for its biological activities, such as anticancer properties. The compound exhibits enzyme inhibition, particularly inhibiting c-Met kinase at nanomolar levels, which is essential for its therapeutic potential .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inhibiting the growth of cancer cells, such as A549, MCF-7, and HeLa cell lines . The compound affects cell signaling pathways, including the c-Met signaling pathway, leading to cell cycle arrest and apoptosis . Additionally, it impacts gene expression and cellular metabolism, contributing to its antiproliferative effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to c-Met and VEGFR-2 proteins, inhibiting their kinase activities . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also induces changes in gene expression, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under experimental conditions, maintaining its biological activity . Long-term studies have shown that it continues to inhibit cell proliferation and induce apoptosis over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects are crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity. Understanding these pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its biological activity. The compound’s distribution patterns can influence its efficacy and toxicity, highlighting the importance of studying its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can enhance its interactions with target biomolecules, contributing to its therapeutic effects
Properties
IUPAC Name |
[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12/h5H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWBTIXHHXGUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CN)CC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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